Tert-butyl 4-(2-methyl-4-nitrophenoxy)pyridin-2-ylcarbamate is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. The compound's IUPAC name is tert-butyl N-[4-(2-methyl-4-nitrophenoxy)pyridin-2-yl]carbamate, and its molecular formula is with a molecular weight of 345.35 g/mol. This compound features a pyridine ring substituted with a nitrophenoxy group, which contributes to its biological activity and potential applications in pharmaceuticals.
The compound is primarily sourced from chemical suppliers and research institutions involved in organic synthesis and drug development. Its CAS Registry Number is 937263-40-6, which facilitates its identification in chemical databases and literature.
Tert-butyl 4-(2-methyl-4-nitrophenoxy)pyridin-2-ylcarbamate belongs to the class of carbamates, which are esters or salts derived from carbamic acid. Carbamates are known for their diverse biological activities, including insecticidal, herbicidal, and pharmaceutical properties.
The synthesis of tert-butyl 4-(2-methyl-4-nitrophenoxy)pyridin-2-ylcarbamate can be achieved through several methods, typically involving the reaction of appropriate precursors under controlled conditions.
The molecular structure of tert-butyl 4-(2-methyl-4-nitrophenoxy)pyridin-2-ylcarbamate can be described as follows:
CC1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC(=NC=C2)NC(=O)OC(C)(C)C
UUKJBELODHPHIP-UHFFFAOYSA-N
Tert-butyl 4-(2-methyl-4-nitrophenoxy)pyridin-2-ylcarbamate can participate in various chemical reactions:
These reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess conversion rates and product purity.
The mechanism of action for tert-butyl 4-(2-methyl-4-nitrophenoxy)pyridin-2-ylcarbamate is primarily related to its interactions with biological targets:
Tert-butyl 4-(2-methyl-4-nitrophenoxy)pyridin-2-ylcarbamate possesses distinct physical and chemical properties that influence its behavior in various environments:
Tert-butyl 4-(2-methyl-4-nitrophenoxy)pyridin-2-ylcarbamate has several scientific uses:
CAS No.: 2322-77-2
CAS No.: 8031-14-9
CAS No.: 100572-96-1
CAS No.:
CAS No.:
CAS No.: 668462-13-3